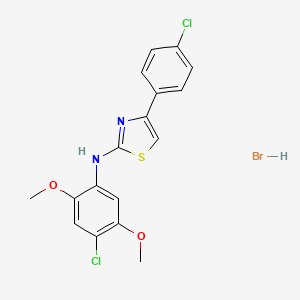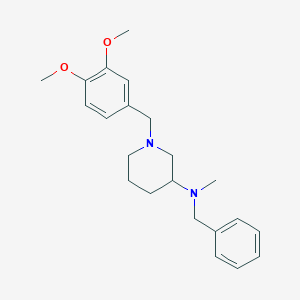![molecular formula C19H13ClN2O3S B6025734 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B6025734.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide, also known as CB-30865, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential pharmacological properties. In
科学的研究の応用
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases.
作用機序
The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its potential as a cancer therapy, this compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of other inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties and may be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide in laboratory experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to have a variety of potential uses in scientific research, making it a versatile tool for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide. One area of interest is in the development of new cancer therapies that target CAIX. This compound may also be useful in the development of new anti-inflammatory drugs or as a tool for studying oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. Its well-established synthesis method and potential pharmacological properties make it a versatile tool for researchers. While its mechanism of action is not fully understood, this compound has been shown to have a variety of potential uses in the development of new drugs for the treatment of cancer, inflammation, and other diseases. Further research is needed to fully understand the potential of this compound in scientific research and to develop new therapies based on its unique properties.
合成法
The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide involves the reaction of 5-chloro-2-aminobenzoic acid with 3-(2-bromoacetyl)phenylsulfonamide. The resulting compound is then subjected to a cyclization reaction to form the final product, this compound. This synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.
特性
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-14-9-10-18-17(12-14)21-19(25-18)13-5-4-6-15(11-13)22-26(23,24)16-7-2-1-3-8-16/h1-12,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJTUBMVYWHIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B6025659.png)
![N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6025667.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6025681.png)
![6-(dimethylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6025688.png)
![3-(benzyloxy)-1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6025697.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6025708.png)

![5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6025723.png)

![7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6025736.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dichlorobenzamide](/img/structure/B6025752.png)